Benzyl (piperidin-4-ylmethyl)carbamate
Overview
Description
Benzyl (piperidin-4-ylmethyl)carbamate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl (piperidin-4-ylmethyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 248.32 g/mol. The compound features a piperidine ring, a benzyl group, and a carbamate functional group, which contribute to its unique chemical properties and biological activities .
This compound primarily acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound can enhance cholinergic transmission, which is particularly relevant in treating neurodegenerative diseases like Alzheimer's disease .
Binding Affinity Studies
Molecular docking studies have indicated that this compound binds effectively to the active site of acetylcholinesterase, suggesting a competitive inhibition mechanism. This interaction prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the brain .
Biological Activities
The biological activities of this compound extend beyond acetylcholinesterase inhibition:
- Neuroprotective Effects : Studies have shown that the compound may have neuroprotective properties, potentially mitigating neuronal damage associated with oxidative stress and inflammation .
- Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its full spectrum of activity.
- Potential Anti-cancer Activity : Some derivatives of piperidine-based compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a potential for further exploration in oncology .
Research Findings and Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Inhibitory Effects on Acetylcholinesterase :
- Neuroprotection in Animal Models :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities compared to similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Benzyl group + piperidine + carbamate | Acetylcholinesterase inhibitor; neuroprotective |
Tert-butyl piperidin-4-ylcarbamate | Tert-butyl group instead of benzyl | Reduced potency as an acetylcholinesterase inhibitor |
1-benzylpiperidin-3-carboxylic acid | Similar piperidine structure with carboxylic acid | Potential anti-cancer activity |
Properties
IUPAC Name |
benzyl N-(piperidin-4-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHPVEHRXAKHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564267 | |
Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132431-09-5 | |
Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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